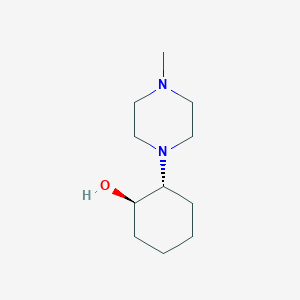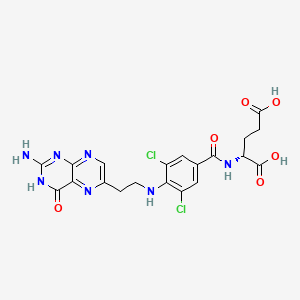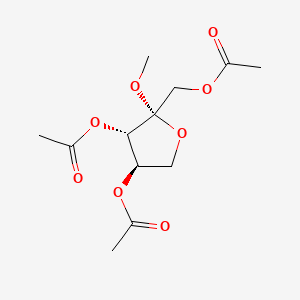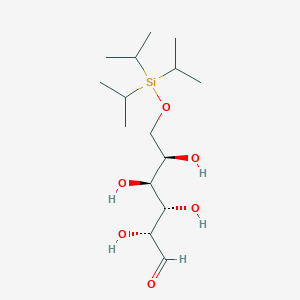
Urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio- is a thiourea derivative known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio- typically involves the reaction of benzoyl chloride with 3-chloroaniline to form 1-benzoyl-3-(3-chlorophenyl)urea. This intermediate is then treated with thiophosgene to yield the desired thiourea derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of large-scale reactors and controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiocarbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the thiocarbonyl group under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
Urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio- involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. This inhibition can lead to the disruption of essential cellular processes, resulting in antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
1-Benzoyl-3-(arylphyridyl)urea: Known for its insecticidal properties.
1-Benzoyl-3-(3-chlorophenyl)thiourea: A closely related compound with similar chemical properties.
Uniqueness: Urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio- stands out due to its unique combination of a benzoyl group, a chlorophenyl group, and a thiourea moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
21258-04-8 |
|---|---|
Molekularformel |
C14H11ClN2OS |
Molekulargewicht |
290.8 g/mol |
IUPAC-Name |
N-[(3-chlorophenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H11ClN2OS/c15-11-7-4-8-12(9-11)16-14(19)17-13(18)10-5-2-1-3-6-10/h1-9H,(H2,16,17,18,19) |
InChI-Schlüssel |
JDYWSTPUOHTVLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4b,5,9b,10-Tetrahydroindeno[2,1-a]indene](/img/structure/B13813546.png)

![2-(1-{[1-(2-Methoxyethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13813549.png)







